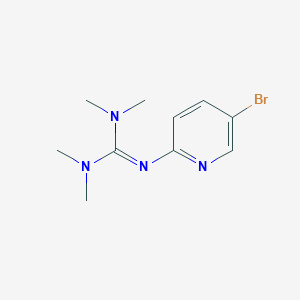
N''-(5-Bromopyridin-2-yl)-N,N,N',N'-tetramethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine is a chemical compound that belongs to the class of guanidines It features a bromopyridine moiety attached to a tetramethylguanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tetramethylguanidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound is employed in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the guanidine group can form hydrogen bonds with polar functional groups . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromopyridin-2-yl)-4-methylbenzenesulfonamide
- (5-Bromopyridin-2-yl)methanol
- 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol
Uniqueness
N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine is unique due to its combination of a bromopyridine moiety and a tetramethylguanidine group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the guanidine group enhances its ability to form hydrogen bonds, making it a valuable scaffold for drug design and materials science .
Properties
CAS No. |
145224-36-8 |
|---|---|
Molecular Formula |
C10H15BrN4 |
Molecular Weight |
271.16 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C10H15BrN4/c1-14(2)10(15(3)4)13-9-6-5-8(11)7-12-9/h5-7H,1-4H3 |
InChI Key |
FVLKMGAVFYOZGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC1=NC=C(C=C1)Br)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















